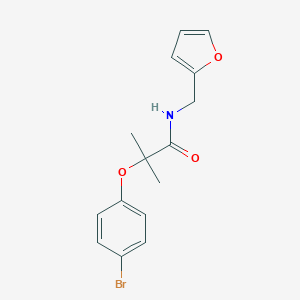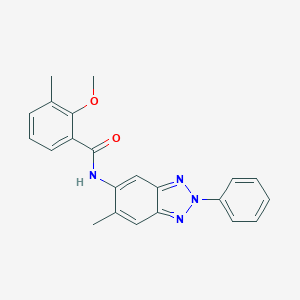
3-Chloro-4-methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly known as Cmpd-1 and has been studied for its ability to inhibit the growth and proliferation of cancer cells. In
Mecanismo De Acción
The mechanism of action of Cmpd-1 is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the regulation of cell growth and proliferation. Cmpd-1 has been shown to target the cyclin-dependent kinase 4/6 (CDK4/6) pathway, which plays a critical role in cell cycle progression.
Biochemical and Physiological Effects:
Cmpd-1 has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Cmpd-1 has also been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Cmpd-1 is its potential as a therapeutic agent for cancer. Its ability to inhibit the growth and proliferation of cancer cells makes it an attractive candidate for further development. However, one of the limitations of Cmpd-1 is its low solubility, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on Cmpd-1. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the identification of the specific molecular targets of Cmpd-1 and the mechanism by which it inhibits the growth and proliferation of cancer cells. Additionally, further studies are needed to investigate the potential applications of Cmpd-1 in other areas of research, such as inflammation and immunology.
Métodos De Síntesis
The synthesis of Cmpd-1 involves several steps. The starting material for the synthesis is 4-(pyridin-4-ylmethyl)benzaldehyde, which is reacted with 3-chloro-4-methylbenzoyl chloride in the presence of a base to form 3-chloro-4-methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide. The final product is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
Cmpd-1 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and pancreatic cancer cells. Cmpd-1 has also been studied for its anti-inflammatory properties and its ability to modulate the immune system.
Propiedades
Fórmula molecular |
C20H17ClN2O |
|---|---|
Peso molecular |
336.8 g/mol |
Nombre IUPAC |
3-chloro-4-methyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C20H17ClN2O/c1-14-2-5-17(13-19(14)21)20(24)23-18-6-3-15(4-7-18)12-16-8-10-22-11-9-16/h2-11,13H,12H2,1H3,(H,23,24) |
Clave InChI |
JJMLPXMOJPQQLJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243664.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243665.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,4-dimethoxybenzamide](/img/structure/B243666.png)

![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243672.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243673.png)
![4-cyano-2-fluoro-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243677.png)

![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243680.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B243681.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B243682.png)
![N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243683.png)
![2-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B243685.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B243687.png)